Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt

Aqueous solubility Bioconjugation Co-solvent elimination

Researchers requiring consistent fluorophore-to-protein ratios often face solubility limits with conventional Cy5 derivatives. Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt (CAS 449175-58-0) resolves this via dual sulfonate groups and potassium counterion for purely aqueous dissolution without DMF/DMSO. • 6-carbon hexanoic acid spacer (~7.5 Å) reduces steric clash, improving labeling of constrained epitopes. • Non-activated COOH enables on-demand EDC/NHS activation, avoiding NHS ester hydrolysis. • Extinction coefficient 250,000 M⁻¹cm⁻¹; quantum yield 0.27-0.4 for precise DOL calculation.

Molecular Formula C33H39KN2O8S2
Molecular Weight 694.9 g/mol
CAS No. 449175-58-0
Cat. No. B016630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt
CAS449175-58-0
Synonyms2-[5-[1-(5-Carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; 
Molecular FormulaC33H39KN2O8S2
Molecular Weight694.9 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+]
InChIInChI=1S/C33H40N2O8S2.K/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);/q;+1/p-1
InChIKeyTXHLSXTWJSEINP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanine 5 Monofunctional Hexanoic Acid Dye: Spectral and Physicochemical Profile


Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt (CAS 449175-58-0) is a sulfonated, water-soluble pentamethine cyanine dye belonging to the Cy5 fluorophore class . It exhibits characteristic red fluorescence with excitation and emission maxima at approximately 651 nm and 670 nm, respectively, an extinction coefficient of 250,000 M⁻¹cm⁻¹, and a quantum yield ranging from 0.27 to 0.4 . The molecule features a single reactive hexanoic acid moiety (6-carbon spacer arm) terminating in a carboxylic acid group, distinguishing it from direct-attachment Cy5 carboxylic acid analogs [1]. The potassium salt counterion and dual sulfonate groups confer high aqueous solubility, eliminating the need for organic co-solvents in typical labeling workflows [1].

Workflow Red-fluorescent Cy5 dye designed for purely aqueous bioconjugation
Selection Sulfonated potassium salt eliminates need for organic co-solvents
Design 6-carbon spacer arm reduces steric hindrance during macromolecule labeling

Why Generic Cy5 Substitution Fails in Bioconjugation


Although multiple Cy5 derivatives share the same core fluorophore, they differ critically in linker length, activation state, and solubility, each of which directly controls conjugation efficiency and functional compatibility . Non-activated Cy5 carboxylic acid analogs lacking the hexanoic acid spacer exhibit limited aqueous solubility (requiring organic co-solvent mixtures for dissolution) and place the reactive carboxyl group in close steric proximity to the indole ring, which can restrict accessibility for bulky biomolecules . Conversely, pre-activated Cy5 NHS esters sacrifice shelf stability and user-controlled activation timing. The target compound uniquely combines a 6-carbon hexanoic acid spacer arm with a sulfonated, water-soluble potassium salt framework, enabling aqueous-only conjugation protocols, reduced steric hindrance, and on-demand EDC/NHS activation under mild conditions . These differences make generic substitution without experimental re-validation a significant risk to labeling stoichiometry and assay reproducibility.

Property
Target Compound
Generic Cy5 Carboxylic Acid
Solubility
Fully water-soluble; no co-solvent required
Limited water solubility; requires DMF, DMSO, or alcohol mixtures
Spacer arm
6-carbon hexanoic acid spacer (~7.5 Å)
No spacer; carboxyl directly attached to indole ring
Activation state
Stable carboxylic acid; on-demand EDC/NHS activation
Pre-activated NHS ester; rapid hydrolysis limits bench stability

Quantitative Differentiation Evidence


Aqueous Solubility Advantage of Sulfonated Potassium Salt

The target compound is described as fully water-soluble, enabling preparation of labeling reactions without organic co-solvents . In contrast, non-sulfonated Cy5 carboxylic acid (free acid) exhibits limited aqueous solubility and requires dissolution in water–organic solvent mixtures (e.g., DMF, DMSO, alcohols) to achieve useful working concentrations . This solubility differential is attributed to the presence of two sulfonate groups and the potassium counterion in the target compound versus the non-sulfonated, chloride or iodide salt forms of comparator Cy5 carboxylic acids .

Aqueous Solubility Advantage
Context-dependent
Target: fully water-soluble, no organic co-solvent needed. Comparator: limited solubility; requires DMF, DMSO, or alcohol co-solvent.
Preserves native biomolecule conformation; simplifies buffer compatibility screening.
Supplier specification comparison; protocol-specific validation recommended.
Aqueous solubility Bioconjugation Co-solvent elimination

Steric Accessibility from Hexanoic Acid Spacer Arm

The hexanoic acid moiety provides a flexible 6-carbon spacer arm (~7.5 Å extended length) between the Cy5 fluorophore and the reactive carboxylic acid group [1]. By contrast, Cyanine5 carboxylic acid (CAS 1032678-07-1) has the carboxyl group directly attached to the indole nitrogen with no intervening alkyl spacer . Literature on analogous fluorescein-hexanoic acid conjugates demonstrates that a 7-atom hexanoyl spacer reduces steric quenching of the fluorophore and improves accessibility of the reactive group to macromolecular targets compared to direct-attachment versions , establishing a class-level principle that applies to the cyanine family.

Spacer Arm Steric Relief
Class-level
6-carbon hexanoic acid spacer (~7.5 Å extended) vs. direct-attachment Cy5 carboxylic acid (0-carbon linker).
Reduces steric clashes during antibody or membrane protein labeling.
Structural comparison; class-level inference from fluorescein-hexanoic acid studies.
Steric hindrance Spacer arm Conjugation efficiency

Extinction Coefficient and Quantum Yield Benchmarking

The target compound exhibits an extinction coefficient (ε) of 250,000 M⁻¹cm⁻¹ at 651 nm and a quantum yield (Φ) of 0.27–0.4 in aqueous solution . These values are consistent with sulfonated Cy5 class benchmarks; for context, Sulfo-Cy5 carboxylic acid (CAS 1144107-82-3) is reported with qualitatively similar spectral properties but is not quantitatively specified in available datasheets . The brightness product (ε × Φ) ranges from 67,500 to 100,000 M⁻¹cm⁻¹, which places the compound within the upper tier of red-emitting fluorophores suitable for single-molecule sensitivity applications .

Extinction & Quantum Yield
Context-dependent
ε = 250,000 M⁻¹cm⁻¹, Φ = 0.27–0.40; brightness ε × Φ = 67,500–100,000 M⁻¹cm⁻¹.
Enables accurate degree-of-labeling calculation for quantitative fluorescence assays.
Target compound fully specified; comparator Sulfo-Cy5 COOH lacks published quantitative values.
Extinction coefficient Quantum yield Brightness

On-Demand Activation vs. Pre-Activated NHS Ester Stability

As a non-activated carboxylic acid, the target compound requires EDC/NHS activation immediately prior to conjugation, which allows users to control activation timing and avoid premature hydrolysis . In contrast, pre-activated Cy5 NHS ester derivatives (e.g., Cyanine 5 NHS ester) are susceptible to hydrolysis in aqueous solution, with typical half-lives on the order of minutes to hours at pH 7–8, necessitating anhydrous reconstitution and immediate use . The hexanoic acid dye thus offers extended bench-top stability in reconstituted aqueous solution and the flexibility to titrate activation stoichiometry for optimal labeling density .

Activation Stability
Class-level
Non-activated carboxylic acid: stable in aqueous solution; on-demand EDC/NHS. Comparator NHS ester: hydrolysis t₁/₂ ~10–30 min at pH 8.0 (class-level kinetics).
Extends bench-top stability; reduces reagent waste from premature hydrolysis.
Stability advantage inferred from NHS ester class behavior; lot-specific validation advised.
Shelf stability EDC/NHS activation Workflow flexibility

Molecular Weight and Purity for Stoichiometry Calculations

The target compound has a molecular weight of 694.90 g/mol (free acid form) to 732.99 g/mol (potassium salt form as supplied) and is available at purities ≥90–95% (HPLC) from multiple vendors [1]. The closest sulfonated analog without the hexanoic acid spacer, Sulfo-Cy5 carboxylic acid potassium (CAS 1144107-82-3), has a lower molecular weight of 680.87 g/mol . The 14–52 Da mass difference reflects the additional methylene units of the hexanoic acid spacer and is critical for accurate molar concentration calculations used in degree-of-labeling (DOL) determination.

Molecular Weight Precision
Context-dependent
Target: 694.90 (free acid) / 732.99 g/mol (K salt). Sulfo-Cy5 COOH: 680.87 g/mol. ΔMW 14–52 Da.
Prevents DOL calculation errors that would arise from using the wrong molecular weight.
Critical for quantitative fluorescence calibration and cross-experiment reproducibility.
Molecular weight Degree of labeling Purity

Optimal Application Scenarios


Aqueous-Only Antibody Labeling

The fully water-soluble potassium salt form eliminates the need for DMF, DMSO, or alcohol co-solvents, enabling direct conjugation to antibodies in purely aqueous buffers . This is particularly advantageous for sensitive monoclonal antibodies where organic solvents can induce aggregation or loss of binding activity. The non-activated hexanoic acid moiety allows users to perform on-demand EDC/NHS activation with stoichiometric control, avoiding the hydrolysis limitations of pre-activated NHS ester dyes .

Conjugation to Sterically Hindered Sites

The 6-carbon hexanoic acid spacer arm provides approximately 7.5 Å of additional distance between the Cy5 fluorophore and the target biomolecule [1]. This feature is critical when labeling sterically constrained epitopes on antibodies, membrane proteins, or densely functionalized nanoparticles, where direct-attachment Cy5 carboxylic acid analogs suffer from reduced coupling efficiency due to fluorophore steric clash .

Quantitative Fluorescence and Degree-of-Labeling Assays

The fully specified extinction coefficient (250,000 M⁻¹cm⁻¹), quantum yield (0.27–0.4), and precisely known molecular weight (694.90–732.99 g/mol) enable reliable calculation of fluorophore-to-protein ratios . This is essential for quantitative fluorescence applications such as FRET, FCS, and single-molecule imaging, where consistent DOL values are required for inter-experiment comparability. The distinguishable molecular weight versus Sulfo-Cy5 carboxylic acid prevents cross-contamination errors in multi-fluorophore protocols .

Long-Term Stability and Batch Reproducibility

The non-activated carboxylic acid form exhibits indefinite stability when stored as recommended (amber vial, −20°C, under inert atmosphere) [1]. Unlike pre-activated NHS esters that hydrolyze within hours in solution, the hexanoic acid dye can be reconstituted and stored for extended periods, activated in aliquots as needed, ensuring batch-to-batch consistency in longitudinal studies and multi-site collaborative projects .

Application
Selection Property
Validation Focus
Aqueous antibody conjugation
Sulfonated potassium salt solubility (no organic co-solvent required)
Conjugation efficiency and antibody integrity in purely aqueous buffer
Sterically constrained labeling
6-carbon hexanoic acid spacer length
Labeling stoichiometry at hindered epitopes or membrane protein sites
Quantitative fluorescence & DOL assays
Fully specified extinction coefficient, quantum yield, and molecular weight
Degree-of-labeling reproducibility across batches and experiments
Long-term study & multi-site consistency
Non-activated carboxylic acid storage stability
Batch-to-batch conjugation consistency in longitudinal research workflows
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